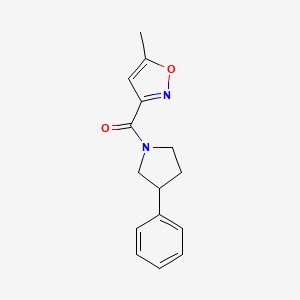![molecular formula C23H15ClF3N3O4S B2934906 Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-63-5](/img/structure/B2934906.png)
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H15ClF3N3O4S and its molecular weight is 521.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis of Heterocyclic Systems
Research into the reactivity of related thieno pyridazine derivatives has led to the synthesis of novel heterocyclic systems. For example, the study by Sirakanyan et al. (2015) demonstrated the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties through reactions with alkyl mono- and di-halides. These compounds showed promising antimicrobial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the role of similar compounds in addressing bacterial and fungal infections. Desai, Shihora, and Moradia (2007) explored the antibacterial and antifungal activities of newly synthesized quinazolines on various microorganisms, including Escherichia coli and Staphylococcus aureus, showcasing the potential of these compounds in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
The discovery of new apoptosis-inducing agents for breast cancer based on related chemical structures emphasizes the potential of these compounds in cancer research. Gad et al. (2020) synthesized and evaluated the in vitro and in vivo activity of derivatives against MCF-7 and HepG-2 cancer cell lines. One compound, in particular, showed significant antiproliferative potential and induced apoptosis in MCF-7 cells, suggesting a promising avenue for the development of anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Synthesis and Biological Activity
Wang, Zheng, Liu, and Chen (2010) investigated the synthesis and biological activity of a series of new thieno[2,3-d]pyrimidines. Their research led to the discovery of compounds with excellent inhibitory activities against the growth of certain plants, indicating the potential for agricultural applications in controlling weed and pest growth (Wang, Zheng, Liu, & Chen, 2010).
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-5-13(6-4-12)23(25,26)27)17(16)21(32)30(29-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZCELFCACAPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2934824.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2934825.png)
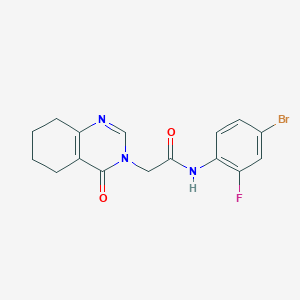
![N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2934828.png)
![2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2934829.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2934830.png)
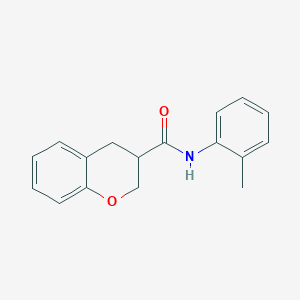
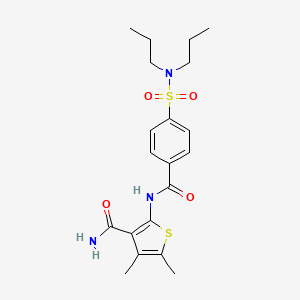
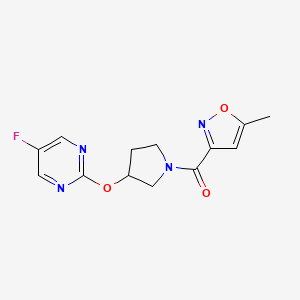
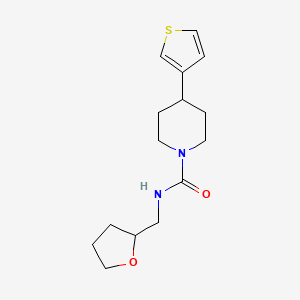
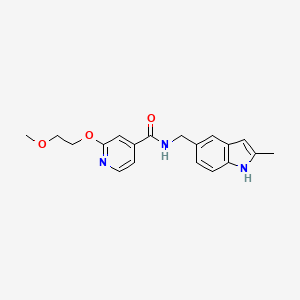
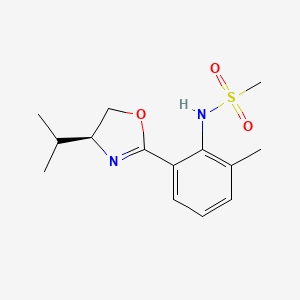
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2934843.png)
